Cas no 959972-40-8 (2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Il composto 2-[4-(2-metossietossi)fenil]-4,4,5,5-tetrametil-1,3,2-diossaborolano è un reagente organoborato ampiamente utilizzato in sintesi organica, in particolare nelle reazioni di accoppiamento incrociato catalizzate da palladio (ad esempio, Suzuki-Miyaura). La sua struttura presenta un gruppo diossaborolano stabile, che ne facilita la manipolazione e lo stoccaggio, e un gruppo fenilico modificato con una catena laterale eterea (2-metossietossi), che migliora la solubilità in solventi polari. Questo derivato borato offre elevata reattività e selettività, rendendolo ideale per la funzionalizzazione di substrati aromatici complessi. La sua purezza e stabilità lo rendono adatto per applicazioni in chimica farmaceutica e nella sintesi di materiali avanzati.
2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
959972-40-8 structure
Product Name:2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Numero CAS:959972-40-8
MF:C15H23BO4
MW:278.151725053787
MDL:MFCD23143157
CID:1072999
PubChem ID:68465443
Update Time:2025-07-15

2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-[4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl- 1,3,2-Dioxaborolane
    • 2-[4-(2-Methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • W17689
    • AKOS016339771
    • (4-(2-Methoxyethoxy)phenyl)boronic Acid pinacol ester
    • CS-0061106
    • 2-(4-(2-methoxyethoxyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • EN300-1706255
    • 959972-40-8
    • MFCD23143157
    • FSGMVMFQGDREIJ-UHFFFAOYSA-N
    • DB-292521
    • 2-[4-(2-Methoxy-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
    • AS-2603
    • SCHEMBL2981665
    • 2-[4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • MDL: MFCD23143157
    • Inchi: 1S/C15H23BO4/c1-14(2)15(3,4)20-16(19-14)12-6-8-13(9-7-12)18-11-10-17-5/h6-9H,10-11H2,1-5H3
    • Chiave InChI: FSGMVMFQGDREIJ-UHFFFAOYSA-N
    • Sorrisi: O(CCOC)C1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1

Proprietà calcolate

  • Massa esatta: 278.16900
  • Massa monoisotopica: 278.1689394 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 5
  • Complessità: 295
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Peso molecolare: 278.15
  • Superficie polare topologica: 36.9Ų

Proprietà sperimentali

  • PSA: 36.92000
  • LogP: 2.01100

2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Informazioni sulla sicurezza

2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Dati doganali

  • CODICE SA:2934999090
  • Dati doganali:

    Codice doganale cinese:

    2934999090

    Panoramica:

    293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM219551-1g
2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
959972-40-8 95+%
1g
$82 2021-08-04
Chemenu
CM219551-5g
2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
959972-40-8 95+%
5g
$248 2021-08-04
ChemScence
CS-0061106-1g
2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
959972-40-8 96.37%
1g
$125.0 2022-04-26
ChemScence
CS-0061106-5g
2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
959972-40-8 96.37%
5g
$350.0 2022-04-26
TRC
B485968-100mg
2-[4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
959972-40-8
100mg
$ 64.00 2023-04-18
TRC
B485968-250mg
2-[4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
959972-40-8
250mg
$ 92.00 2023-04-18
TRC
B485968-500mg
2-[4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
959972-40-8
500mg
$ 144.00 2023-04-18
TRC
B485968-1g
2-[4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
959972-40-8
1g
$ 170.00 2022-06-07
AK Scientific
AMTB580-250mg
2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
959972-40-8 97%
250mg
$47 2025-02-18
AK Scientific
AMTB580-1g
2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
959972-40-8 97%
1g
$125 2025-02-18

2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  overnight, 50 °C; 50 °C → rt
1.2 Solvents: Water ;  rt
Riferimento
Preparation of pyridopyrazine derivatives for use as Syk inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium bromide ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: 2683015-38-3 Solvents: Dimethylacetamide ;  10 min, rt; 8 h, rt
Riferimento
Chemoselective, scalable nickel-electrocatalytic O-arylation of alcohols
Zhang, Hai-Jun; Chen, Longrui; Oderinde, Martins S.; Edwards, Jacob T.; Kawamata, Yu; et al, ChemRxiv, 2021, 1, 1-12

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  16 h, 80 °C
Riferimento
Triazolecarboxylic acid derivatives as glycolate oxidase inhibitors for the treatment of disease and their preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  12 h, rt
1.2 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetonitrile ;  12 h, 60 °C
Riferimento
Biphenyl compound as ccr2/ccr5 receptor antagonist
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  overnight, 80 °C
Riferimento
Process for preparation of 1,5,7-tri-substituted isoquinoline derivatives and use in medicines
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  10 h, 100 °C
1.2 Solvents: Water
Riferimento
Preparation of pyrazolo[3,4-d]pyrimidine and pyrrolo[2,3-d]pyrimidine derivatives as Btk kinase inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Toluene ,  Tetrahydrofuran ;  0 - 5 °C; 18 h, rt
Riferimento
Substituted 3-cyanopyridines as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of autoimmune and inflammatory diseases
, United States, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, 80 °C
Riferimento
Heterocyclic compound and application as PCSK9 inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  overnight, 50 °C; 50 °C → rt
1.2 Reagents: Water
Riferimento
Preparation of pyridopyrazine compounds as novel syk inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Triphenylphosphine ,  1,1′-(azodicarbonyl)dipiperidine Solvents: Tetrahydrofuran ;  0 °C → rt; overnight, rt
Riferimento
Preparation of 3-(arylamino)-5-amino-1H-1,2,4-triazoles as antiviral compounds
, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium bromide ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Nickel(2+), tetraaqua[4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]-, ch… Solvents: Dimethylacetamide ;  10 min, rt; 8 h
Riferimento
Chemoselective, Scalable Nickel-Electrocatalytic O-Arylation of Alcohols
Zhang, Hai-Jun; Chen, Longrui; Oderinde, Martins S.; Edwards, Jacob T.; Kawamata, Yu; et al, Angewandte Chemie, 2021, 60(38), 20700-20705

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; overnight, 50 °C
Riferimento
Preparation of N-((2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl) carboxamides as inhibitors of fibroblast activation protein
, World Intellectual Property Organization, , ,

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  overnight, reflux
Riferimento
Novel 5-amino-2-thioimidazole compounds as TGR5 agonists and their preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  20 h, 85 °C
Riferimento
Preparation of pyrimidine compounds as modulators of cystic fibrosis transmembrane regulators (CFTR)
, United States, , ,

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  4 h, 90 °C
Riferimento
Preparation of substituted pyrazolopyridines as AXL inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  16 h, rt → 80 °C
Riferimento
Compound serving as btk inhibitor, preparation method therefor, and use thereof
, World Intellectual Property Organization, , ,

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  16 h, rt → 80 °C
Riferimento
Compound as brain-permeable BTK or HER2 inhibitor, preparation method, and application
, World Intellectual Property Organization, , ,

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  16 h, 80 °C
Riferimento
Preparation of 1H-1,2,3-triazole-5-carboxylic acid derivatives as glycolate oxidase inhibitors for the treatment of hyperoxaluria and related diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  16 h, 100 °C
Riferimento
Benzimidazole compound, preparation method therefor and use thereof
, World Intellectual Property Organization, , ,

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methyl isobutyl ketone ;  5 min, rt
1.2 rt; 21 h, reflux
Riferimento
Preparation of N-tetrazolyl triazinecarboxamides as herbicides
, World Intellectual Property Organization, , ,

2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials

2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products

2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:959972-40-8)2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Numero d'ordine:A922476
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 14:32
Prezzo ($):497.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:959972-40-8)2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A922476
Purezza:99%
Quantità:5g
Prezzo ($):497.0
Email